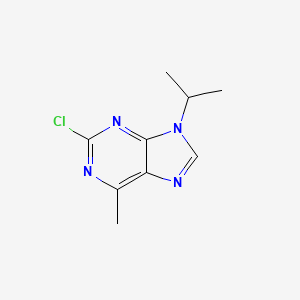
6-ethylnaphthalene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethylnaphthalene-2-carboxylic acid is an organic compound belonging to the class of naphthalenecarboxylic acids It features a naphthalene ring system with an ethyl group at the 6-position and a carboxylic acid group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethylnaphthalene-2-carboxylic acid typically involves the alkylation of naphthalene followed by carboxylation. One common method includes the Friedel-Crafts alkylation of naphthalene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the ethyl group at the 6-position. The resulting 6-ethylnaphthalene is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions, often in the presence of a catalyst like aluminum bromide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product is achieved through crystallization or distillation techniques.
化学反应分析
Types of Reactions: 6-Ethylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenemethanol or naphthaldehyde derivatives.
科学研究应用
6-Ethylnaphthalene-2-carboxylic acid finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug development and biochemical studies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-ethylnaphthalene-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, while the naphthalene ring can participate in π-π stacking interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
相似化合物的比较
Naphthalene-2-carboxylic acid: Lacks the ethyl group, making it less hydrophobic.
6-Methylnaphthalene-2-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
Naphthalene-1-carboxylic acid: Carboxylic acid group at a different position, affecting its reactivity and properties.
Uniqueness: 6-Ethylnaphthalene-2-carboxylic acid is unique due to the presence of the ethyl group, which can influence its solubility, reactivity, and interaction with other molecules. This structural variation can lead to different biological activities and applications compared to its analogs .
属性
CAS 编号 |
113305-48-9 |
|---|---|
分子式 |
C13H12O2 |
分子量 |
200.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



